ACBI2

Targeted Protein Degradation SMARCA2 Selectivity Oncology

ACBI2 is a research-grade VHL PROTAC that uniquely enables the precise study of SMARCA2-dependent synthetic lethality, offering >30-fold selectivity over SMARCA4. Its 22% oral bioavailability supports robust in vivo PK/PD studies, providing a distinct advantage over non-selective pan-degraders like ACBI1. This compound is ideal for validating therapeutic hypotheses in SMARCA4-deficient cancer models with high confidence and minimal confounding variables.

Molecular Formula C56H68BrFN8O5S
Molecular Weight 1064.2 g/mol
Cat. No. B13451338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACBI2
Molecular FormulaC56H68BrFN8O5S
Molecular Weight1064.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(CCC(C)CCN3CCC(CC3)C4=CC5=C(C=C4)N6C7=C(C(=CC=C7)Br)C(=O)N=C6N5C8CCCC8)NC(=O)C9CC(CN9C(=O)C(C(C)(C)C)NC(=O)C1(CC1)F)O
InChIInChI=1S/C56H68BrFN8O5S/c1-33(21-26-63-27-22-35(23-28-63)38-18-20-43-45(29-38)65(39-9-6-7-10-39)54-62-51(69)47-41(57)11-8-12-44(47)66(43)54)13-19-42(36-14-16-37(17-15-36)48-34(2)59-32-72-48)60-50(68)46-30-40(67)31-64(46)52(70)49(55(3,4)5)61-53(71)56(58)24-25-56/h8,11-12,14-18,20,29,32-33,35,39-40,42,46,49,67H,6-7,9-10,13,19,21-28,30-31H2,1-5H3,(H,60,68)(H,61,71)/t33-,40+,42-,46-,49+/m0/s1
InChIKeyJBTHUOYYUUPUOZ-LIHPQFRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACBI2 (CAS 2913161-19-8): A Selective, Orally Bioavailable VHL-Based PROTAC SMARCA2 Degrader for Oncology Research


ACBI2, chemically defined as (2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide, is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective degradation of the BAF chromatin remodeling complex ATPase SMARCA2 [1]. As a research tool, ACBI2 is distinguished by its high potency, oral bioavailability, and pronounced selectivity for SMARCA2 over its closely related paralogue SMARCA4, enabling precise investigation of SMARCA2-dependent synthetic lethality in SMARCA4-deficient cancer models [1].

ACBI2 Versus Pan-Degraders: Why Target Selectivity Dictates Experimental Outcomes in SMARCA2/4 Research


Substituting ACBI2 with a pan-degrader such as ACBI1 or AU-24118, which degrade both SMARCA2 and SMARCA4, fundamentally compromises the ability to interrogate the synthetic lethal relationship between these paralogues. ACBI2 achieves a >30-fold selectivity window for SMARCA2 over SMARCA4 in cells, a property that pan-degraders lack [1]. This selectivity is critical because the therapeutic hypothesis for this target class rests on exploiting SMARCA2 dependency in the context of SMARCA4 deficiency; co-degradation of SMARCA4 with a non-selective agent obscures this specific phenotype and introduces confounding variables, making the resulting data uninterpretable for this established model system [1].

Quantitative Differentiation of ACBI2: Head-to-Head Potency, Selectivity, and Bioavailability Data


Direct Comparison of Degradation Potency and Selectivity: ACBI2 vs. ACBI1 in RKO Cells

In RKO cells, ACBI2 degrades SMARCA2 with a DC50 of 1 nM, while demonstrating >30-fold selectivity over SMARCA4 (DC50 = 32 nM) [1]. In stark contrast, the pan-degrader ACBI1 exhibits no such selectivity, degrading SMARCA2, SMARCA4, and PBRM1 with DC50 values of 6 nM, 11 nM, and 32 nM, respectively, in MV-4-11 cells [2]. This comparison highlights that ACBI2 uniquely enables the study of SMARCA2-dependent biology without the confounding effects of concomitant SMARCA4 degradation.

Targeted Protein Degradation SMARCA2 Selectivity Oncology

Orally Bioavailable VHL PROTAC: ACBI2 Demonstrates 22% Bioavailability, A Rarity in Its Class

Achieving oral bioavailability for VHL-recruiting PROTACs is a significant challenge due to their physicochemical properties. ACBI2 overcomes this barrier with a measured oral bioavailability of 22% in mice [1]. This is a critical differentiator from the vast majority of VHL-based degraders, including its predecessor ACBI1, which lack established oral pharmacokinetic profiles suitable for in vivo studies. The design of ACBI2's branched linker was pivotal in reducing efflux and enabling this level of oral exposure [1].

Oral Bioavailability VHL PROTAC In Vivo Pharmacology

In Vivo Efficacy: ACBI2 Induces Dose-Dependent Tumor Growth Inhibition in a SMARCA4-Deficient Xenograft Model

In an NCI-H1568 xenograft model (SMARCA4-deficient), orally administered ACBI2 demonstrated significant and dose-dependent anti-tumor activity. Daily dosing at 30 mg/kg and 100 mg/kg resulted in tumor growth inhibition (TGI) of 64% and 76%, respectively, at day 17 of treatment [1]. Pharmacodynamic analysis confirmed target engagement, with a median decrease of 89% in SMARCA2 protein levels in viable tumor tissue 48 hours post-treatment [1]. In comparison, the pan-degrader ACBI1 has shown anti-proliferative effects in vitro, but detailed in vivo efficacy data with oral dosing has not been reported in the primary literature.

Xenograft Model Tumor Growth Inhibition Synthetic Lethality

Essential Negative Control: cis-ACBI2 Provides a Validated, Inactive Epimer for Rigorous Data Interpretation

A critical component of rigorous PROTAC research is the inclusion of a proper negative control to confirm that observed effects are due to target degradation and not off-target activity. The cis-hydroxyproline analogue of ACBI2, known as cis-ACBI2 (or compound 12), is incapable of binding VHL and thus serves as a degradation-incompetent control [1]. In proteomic studies, treatment of NCI-H1568 cells with 100 nM ACBI2 for 4 hours demonstrated high selectivity for SMARCA2 degradation, while the negative control cis-ACBI2 showed no degradation, confirming the on-target mechanism [1].

Experimental Control PROTAC Specificity Data Validation

Proteome-Wide Selectivity: ACBI2's Degradation Profile is Limited to SMARCA2 and PBRM1

Comprehensive proteomic profiling in NCI-H1568 cells confirmed that ACBI2's degradation activity is highly restricted. At 100 nM for 4 hours, the only proteins significantly degraded were the intended targets SMARCA2 and PBRM1, while the closely related paralogue SMARCA4 was spared [1]. This level of proteome-wide selectivity is a hallmark of a high-quality chemical probe. In contrast, pan-degraders like ACBI1 simultaneously degrade SMARCA2, SMARCA4, and PBRM1, leading to a broader and less specific proteomic footprint [2].

Proteomics Off-Target Profiling Specificity

Optimal Research Applications for ACBI2: Leveraging Potency, Selectivity, and Oral Bioavailability


Investigating SMARCA2 Synthetic Lethality in SMARCA4-Deficient Cancers

ACBI2 is uniquely suited for experiments designed to validate and explore the synthetic lethal relationship between SMARCA2 and SMARCA4. The compound's >30-fold selectivity window for SMARCA2 over SMARCA4 ensures that any observed anti-proliferative or apoptotic effects can be confidently attributed to the loss of SMARCA2, without the confounding influence of concomitant SMARCA4 degradation. This makes ACBI2 the reagent of choice for studies in SMARCA4-mutant lung, ovarian, or other cancer models, where pan-degraders like ACBI1 would obscure the specific phenotype [1].

Oral In Vivo Pharmacology Studies Requiring Chronic SMARCA2 Degradation

With a demonstrated oral bioavailability of 22%, ACBI2 enables chronic, once-daily oral dosing regimens in preclinical mouse models. This is a significant advantage over VHL PROTACs lacking oral exposure, which require continuous infusion or frequent parenteral injections. Researchers can use ACBI2 to establish robust pharmacokinetic/pharmacodynamic (PK/PD) relationships and assess long-term efficacy and tolerability in tumor-bearing mice, as demonstrated by the 64-76% tumor growth inhibition achieved in the NCI-H1568 xenograft model [1].

Mechanistic Studies of the BAF/PBAF Complex Using a Selective Degrader

The BAF and PBAF chromatin remodeling complexes contain mutually exclusive ATPase subunits (SMARCA2/4). ACBI2's proteome-wide selectivity, which spares SMARCA4 while degrading SMARCA2 and PBRM1, allows researchers to dissect the specific contributions of SMARCA2-containing BAF complexes to gene regulation, chromatin accessibility, and cellular differentiation. This is in contrast to pan-degraders, which eliminate multiple ATPases and induce a more complex, difficult-to-deconvolute phenotype [1].

Benchmarking and Assay Development for Selective SMARCA2 Degraders

Given its well-characterized potency (DC50 = 1 nM), selectivity profile, and the availability of a validated negative control (cis-ACBI2), ACBI2 serves as an ideal reference standard for developing and validating new assays aimed at discovering or characterizing novel SMARCA2 degraders. It can be used to benchmark the potency and selectivity of new compounds in biochemical (e.g., ternary complex formation) and cellular degradation assays, ensuring consistency and reproducibility across research programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACBI2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.